Naphthalene-1,3-dicarbaldehyde

Vue d'ensemble

Description

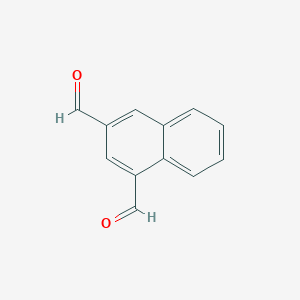

Naphthalene-1,3-dicarbaldehyde is an organic compound with the molecular formula C₁₂H₈O₂ It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 3 positions on the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Naphthalene-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,3-dimethyl with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions: Naphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form naphthalene-1,3-dicarboxylic acid.

Reduction: Reduction of the aldehyde groups can yield naphthalene-1,3-dimethanol.

Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products:

Oxidation: Naphthalene-1,3-dicarboxylic acid.

Reduction: Naphthalene-1,3-dimethanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Naphthalene-1,3-dicarbaldehyde serves as a crucial building block in organic synthesis. It is used to create complex organic molecules and polymers due to its reactive aldehyde groups. The compound can undergo various reactions:

- Oxidation : NDA can be oxidized to form naphthalene-1,3-dicarboxylic acid, which has further applications in the synthesis of dyes and pigments.

- Reduction : The aldehyde groups can be reduced to yield naphthalene-1,3-dimethanol.

- Substitution : NDA can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the naphthalene framework .

Biological Applications

In biological research, this compound is utilized as a fluorescent labeling agent for detecting primary amines in biological samples. This property is particularly useful in:

- Fluorescence Imaging : NDA derivatives are employed as fluorescent probes for cellular imaging and tracking biological processes. For instance, derivatives of NDA have been developed to detect glutathione (GSH) in live cells, which is relevant for diagnosing conditions like sepsis .

- Amino Acid Derivatization : NDA has been used to derivatize amino acids for analytical purposes, improving detection sensitivity in high-performance liquid chromatography (HPLC) .

Medical Research

Research is ongoing into the potential of this compound as a precursor for pharmaceutical compounds. Its ability to form stable imine derivatives through reactions with primary amines makes it a candidate for developing new drugs and therapeutic agents. The compound's unique reactivity allows for the synthesis of various biologically active molecules .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals, including:

- Dyes and Pigments : The compound's derivatives are utilized to create vibrant dyes due to their strong chromophoric properties.

- Polymer Production : NDA serves as a monomer in the synthesis of high-performance polymers that exhibit desirable mechanical and thermal properties .

Case Study 1: Fluorescent Probes for GSH Detection

A study developed two new fluorescent probes derived from this compound for detecting GSH in live cells. These probes demonstrated significant sensitivity and specificity towards GSH, facilitating real-time monitoring of oxidative stress conditions related to sepsis .

Case Study 2: Synthesis of Complex Organic Molecules

Research has shown that this compound can be effectively used to synthesize complex organic molecules through various reaction pathways. For example, it was utilized in the synthesis of α,α′-diaryl compounds via nucleophilic substitution reactions with Grignard reagents .

Data Summary Table

Mécanisme D'action

The mechanism of action of naphthalene-1,3-dicarbaldehyde primarily involves its reactivity with nucleophiles. The aldehyde groups can form Schiff bases with primary amines, leading to the formation of stable imine derivatives. This reactivity is exploited in various analytical and synthetic applications.

Comparaison Avec Des Composés Similaires

Naphthalene-2,3-dicarbaldehyde: Similar structure but different position of aldehyde groups.

Naphthalene-1,4-dicarbaldehyde: Aldehyde groups at the 1 and 4 positions.

Anthracene-2,3-dicarbaldehyde: Contains an anthracene ring instead of naphthalene.

Uniqueness: Naphthalene-1,3-dicarbaldehyde is unique due to the specific positioning of its aldehyde groups, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in specific synthetic and analytical applications.

Activité Biologique

Naphthalene-1,3-dicarbaldehyde (NDA) is an organic compound belonging to the family of naphthalene derivatives. Its biological activities have garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of NDA, including its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two aldehyde functional groups attached to a naphthalene ring. Its molecular formula is , and it has a molecular weight of approximately 198.21 g/mol. The compound is known for its reactivity due to the presence of carbonyl groups, which can participate in various chemical reactions.

1. Antioxidant Activity

NDA has been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that NDA exhibits significant antioxidant activity, comparable to other known antioxidants.

- Mechanism : The antioxidant activity of NDA may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The redox behavior of NDA varies with pH, influencing its efficacy as an antioxidant .

2. Cytotoxic Effects

Research indicates that NDA possesses cytotoxic properties against various cancer cell lines.

- Study Findings : In vitro studies demonstrated that NDA inhibited cell proliferation in a dose-dependent manner, with an IC₅₀ value indicating significant cytotoxicity at specific concentrations . This suggests potential applications in cancer therapy.

3. Anti-Diabetic Potential

NDA has also been evaluated for its anti-diabetic effects. In studies involving diabetic models, NDA showed promise in regulating glucose levels and improving insulin sensitivity.

- Results : The compound significantly reduced blood glucose levels and improved lipid profiles in diabetic rats, indicating its potential as a therapeutic agent for diabetes management .

Case Study 1: Antioxidant Efficacy Assessment

A study conducted on the antioxidant efficacy of NDA involved measuring its capacity to scavenge free radicals using various assays such as DPPH and ABTS. The results indicated that NDA effectively reduced oxidative stress markers in treated cells compared to control groups.

| Assay Type | NDA Concentration (µM) | % Inhibition |

|---|---|---|

| DPPH | 50 | 85 |

| ABTS | 50 | 78 |

This data highlights NDA's potential as a natural antioxidant agent .

Case Study 2: Cytotoxicity against Cancer Cells

Another study focused on the cytotoxic effects of NDA on human breast cancer cells (MCF-7). The compound was tested at various concentrations over 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 20 | 70 |

| 50 | 40 |

The results showed a clear dose-dependent decrease in cell viability, supporting NDA's role as a potential anticancer agent .

Propriétés

IUPAC Name |

naphthalene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCWDCITCTYJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547532 | |

| Record name | Naphthalene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102880-69-3 | |

| Record name | Naphthalene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.